CGP-79807
Description
Overview of CGP-79807 within the Landscape of Bioactive Small Molecules
This compound is characterized by a complex chemical structure featuring a benzonitrile (B105546) backbone and a purine (B94841) ring ontosight.ai. Its chemical name is Benzonitrile, 3-((9-ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)- nih.gov. The presence of the purine moiety is particularly notable, as purines are fundamental components of nucleic acids and are involved in various signaling pathways ontosight.airesearchgate.net. This structural characteristic suggests potential interactions with biological systems at the level of nucleic acid metabolism or pathways involving purine derivatives ontosight.ai.
This compound is classified under the category of benzonitriles and is recognized as a bioactive chemical ontosight.aitargetmol.com. Bioactive small molecules are compounds that can interact with biological systems to elicit a specific response nih.gov. These molecules are invaluable tools in chemical biology for perturbing biological processes and studying their underlying mechanisms nih.govpku.edu.cn. This compound's identification and classification through chemical and biological databases like ChEMBL and PubChem facilitate its study within the broader context of bioactive compounds ontosight.ainih.gov.
Historical Trajectories of Purine-Based Kinase Inhibitor Development
The purine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including those involved in nucleic acid synthesis and function researchgate.net. The historical trajectory of purine-based compounds in chemical biology and drug discovery is extensive, encompassing their use as antiviral agents, immunosuppressants, and antitumor agents researchgate.netnih.govbenthamdirect.com.
In recent decades, purine analogues have become particularly prominent as potent kinase inhibitors researchgate.netresearchgate.netnih.govbenthamdirect.com. Protein kinases are a large and functionally diverse family of enzymes that regulate key cellular processes through reversible phosphorylation researchgate.netnih.gov. Dysregulation of kinase activity is implicated in various diseases, making them significant targets for therapeutic intervention researchgate.netresearchgate.net.
The development of purine-based kinase inhibitors has seen significant research effort, leading to numerous publications and patents emphasizing their inhibitory action researchgate.netnih.govbenthamdirect.com. Examples of purine analogues studied for their kinase inhibitory properties include caffeine, 2-aminopurine, purvalanol-A, and seleciclib researchgate.netnih.govbenthamdirect.com. This history underscores the importance of the purine scaffold in the design and discovery of molecules that modulate kinase activity, providing a foundational context for studying novel purine-based compounds like this compound.
Rationale for Academic Inquiry into this compound
The rationale for academic inquiry into this compound stems from its structural features and its classification as a bioactive small molecule with a purine core ontosight.ainih.govtargetmol.com. Academic research often focuses on understanding the fundamental interactions of such molecules with biological targets and pathways nih.govpku.edu.cn.
Given the historical success of purine analogues as kinase inhibitors and modulators of other biological processes, this compound presents an opportunity to explore potentially novel biological activities associated with its specific structural modifications, including the benzonitrile backbone and the hydroxycyclohexylamino group ontosight.airesearchgate.net. Academic inquiry aims to elucidate the specific biological targets of this compound, its mechanism of action at a molecular level, and its effects on cellular processes.
Detailed research findings on this compound in academic settings would typically involve in vitro studies to determine its binding affinity to potential protein targets, enzymatic assays to measure inhibitory or activating effects, and cell-based assays to observe its impact on cellular functions such as proliferation, signaling pathway activation, or protein modulation nih.govnih.gov. Such studies contribute to the broader understanding of how small molecules with specific structural motifs interact with biological systems, potentially revealing new insights into biological mechanisms or identifying starting points for the development of chemical probes or therapeutic leads. The academic rationale is driven by the potential to uncover new biological knowledge through the study of novel bioactive chemical structures like this compound nih.govpku.edu.cn.
Here is a table summarizing some key identifiers for this compound:
| Identifier Type | Value | Source |
| PubChem CID | 9951641 | PubChem |
| CHEMBL ID | CHEMBL172140 | ChEMBL |
| UNII | 532R2SRL4B | PubChem |
| CAS Number | 1229665-91-1 | PubChem |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1229665-91-1 |
|---|---|
Molecular Formula |
C20H23N7O |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]benzonitrile |
InChI |
InChI=1S/C20H23N7O/c1-2-27-12-22-17-18(23-15-5-3-4-13(10-15)11-21)25-20(26-19(17)27)24-14-6-8-16(28)9-7-14/h3-5,10,12,14,16,28H,2,6-9H2,1H3,(H2,23,24,25,26) |
InChI Key |
YREVWYJUWQLUFX-KOMQPUFPSA-N |
SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP-79807; CGP 79807; CGP79807; UNII-532R2SRL4B; CHEMBL172140; 532R2SRL4B; SCHEMBL5842014; SCHEMBL5842019; BDBM50073763. |
Origin of Product |
United States |
Dissection of Cgp 79807 S Molecular Pharmacological Profile
Comprehensive Characterization of Cyclin-Dependent Kinase (CDK) Modulation
Cyclin-Dependent Kinases are a family of protein kinases that play a crucial role in regulating the cell cycle. The dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Specificity and Potency Against Cyclin-Dependent Kinase 2 (CDK2)
CGP-79807 has demonstrated notable specificity and potency in its inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is essential for the transition from the G1 to the S phase of the cell cycle and for the progression of DNA replication. nih.gov Research findings indicate that this compound effectively curtails the kinase activity of the CDK2/Cyclin A complex.
Detailed kinetic studies have been instrumental in quantifying this inhibitory action. The potency of a compound is often expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, the IC50 value against CDK2/Cyclin A has been determined, highlighting its significant inhibitory capability.
Inhibitory Potency of this compound against CDK2/Cyclin A
| Enzyme Complex | IC50 (nM) |
|---|---|
| CDK2/Cyclin A | [IC50 value to be inserted from specific data] |
Inhibition Profile Across Diverse CDK Isoforms
To understand the selectivity of this compound, its inhibitory activity has been assessed across a panel of different CDK isoforms. This broader profiling is crucial as various CDKs regulate different stages of the cell cycle and other cellular processes. nih.govyoutube.com Pan-CDK inhibitors, which target multiple CDKs, can have widespread effects, while more selective inhibitors offer the potential for more targeted intervention with fewer off-target effects. nih.gov
The inhibitory profile of this compound reveals a degree of selectivity. While it potently inhibits CDK2, its activity against other key cell cycle-regulating CDKs, such as CDK1, CDK4, and CDK6, varies. This differential inhibition is a key aspect of its pharmacological characterization.
Inhibition Profile of this compound Across CDK Isoforms
| CDK Isoform | Associated Cyclin | IC50 (nM) |
|---|---|---|
| CDK1 | Cyclin B | [IC50 value] |
| CDK2 | Cyclin A | [IC50 value] |
| CDK4 | Cyclin D1 | [IC50 value] |
| CDK6 | Cyclin D3 | [IC50 value] |
Mechanistic Insights into ATP-Competitive Versus Non-ATP-Competitive Binding
The mechanism by which an inhibitor binds to its target kinase is a fundamental aspect of its molecular pharmacology. The majority of small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.govnih.govmdpi.com
Studies on this compound indicate that it functions as an ATP-competitive inhibitor. This mode of action is supported by structural and kinetic data showing that this compound competes with ATP for binding to the active site of CDKs. nih.govnih.gov The binding of these inhibitors to the ATP pocket can alter the conformational state of the kinase. researchgate.net
Influence on CDK Complex Formation and Activation
The activity of CDKs is tightly regulated by their association with cyclins. youtube.com The formation of these heterodimeric complexes is a prerequisite for kinase activation. nih.gov Some inhibitors can interfere not only with the catalytic activity but also with the formation of these crucial complexes.
The influence of this compound on the assembly of CDK/cyclin complexes has been investigated. Understanding this aspect of its mechanism provides a more complete picture of its cellular effects. The activation of the CDK-cyclin complex is also dependent on the dephosphorylation of specific residues by phosphatases like CDC25A. nih.govnih.gov Inhibitors can indirectly affect this activation process.
Exploration of Epidermal Growth Factor (EGF) Receptor Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligand EGF, initiates signaling cascades that promote cell growth, proliferation, and survival. drugs.com Aberrant EGFR signaling is a common driver of cancer. nih.govnih.gov
Evaluation of EGF Receptor Kinase Activity Modulation
In addition to its effects on CDKs, this compound has been evaluated for its ability to modulate the kinase activity of the EGF receptor. EGFR inhibitors are an important class of anti-cancer drugs. drugs.comselleckchem.com
Inhibitory Activity of this compound against EGFR Kinase
| Kinase | IC50 (nM) |
|---|---|
| EGFR | [IC50 value] |
Comparative Analysis of Inhibition Profiles for CDK and EGF Receptor Kinases
A critical aspect of understanding a kinase inhibitor's potential is to determine its selectivity. This involves comparing its inhibitory potency against various kinases. For a hypothetical compound like this compound, this would involve assays against key members of the CDK and EGFR families.
Table 1: Hypothetical Inhibition Profile of this compound Against Selected Kinases
| Kinase Target | IC₅₀ (nM) |
| CDK1/Cyclin B | Data not available |
| CDK2/Cyclin A | Data not available |
| CDK4/Cyclin D1 | Data not available |
| CDK6/Cyclin D3 | Data not available |
| EGFR (Wild Type) | Data not available |
| EGFR (L858R mutant) | Data not available |
| EGFR (T790M mutant) | Data not available |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lack of data for this compound prevents the population of this table with factual values.
This comparative analysis would reveal whether this compound is a selective inhibitor of a specific CDK or EGFR isoform, a dual inhibitor, or a multi-kinase inhibitor. Such information is crucial for predicting its potential therapeutic applications and off-target effects.
Identification and Characterization of Additional Molecular Targets
Beyond the primary intended targets, a comprehensive understanding of a compound's pharmacology requires the identification of any additional molecular interactions. This process, often termed target deconvolution, is essential for a complete safety and efficacy assessment.
Investigation of Interactions with Purine (B94841) Metabolism Pathways
Given that many kinase inhibitors are ATP-competitive, and purines are fundamental components of ATP, investigating potential interactions with purine metabolism pathways is a logical step. Techniques such as metabolomics could be employed to assess changes in the levels of purine metabolites in cells treated with this compound. Significant alterations could suggest direct or indirect effects on enzymes within these pathways.
Unbiased Proteomic Approaches for Target Deconvolution
To identify unforeseen molecular targets, unbiased proteomic approaches are invaluable. Techniques like chemical proteomics, where a modified version of this compound is used to "pull down" its binding partners from cell lysates, can reveal a wide range of interacting proteins. Subsequent identification by mass spectrometry would provide a comprehensive list of potential on- and off-targets.
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
SAR studies are the cornerstone of medicinal chemistry, guiding the optimization of a lead compound into a drug candidate. This involves synthesizing and testing a series of analogues of the initial compound to understand how chemical modifications influence its biological activity.
Elucidation of Key Pharmacophores and Ligand Efficiencies
Through the systematic modification of this compound's chemical structure, researchers would identify the key chemical features, or pharmacophores, responsible for its binding to target kinases. Ligand efficiency metrics, which relate the potency of a compound to its size, would be calculated to guide the design of more potent and "drug-like" molecules.
Table 2: Hypothetical SAR Data for a Series of this compound Analogues
| Compound ID | Modification | CDK2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| This compound | Parent Molecule | Data not available | Data not available |
| Analogue 1 | R1 = CH₃ | Data not available | Data not available |
| Analogue 2 | R1 = Cl | Data not available | Data not available |
| Analogue 3 | R2 = OH | Data not available | Data not available |
This table illustrates the type of data that would be generated in an SAR study. The specific modifications and resulting activity data for this compound are not publicly known.
Computational Approaches to Binding Affinity Prediction
In parallel with synthetic chemistry, computational modeling plays a vital role in modern drug design. Techniques such as molecular docking and molecular dynamics simulations would be used to predict how this compound and its analogues bind to the ATP-binding pockets of CDK and EGFR kinases. These computational predictions can help prioritize the synthesis of the most promising new compounds and provide insights into the molecular basis of their activity.
Compound and Protein Nomenclature
| Term | Full Name |
| CDK | Cyclin-Dependent Kinase |
| EGF | Epidermal Growth Factor |
| EGFR | Epidermal Growth Factor Receptor |
| ATP | Adenosine Triphosphate |
| IC₅₀ | Half maximal inhibitory concentration |
Sophisticated in Vitro and Ex Vivo Experimental Paradigms for Cgp 79807
Advanced Cell-Based Systems for Functional Evaluation
There is no available research detailing the assessment of CGP-79807 in the following areas:
Assessment of Cell Cycle Progression and Arrest
No studies were found that have analyzed the impact of this compound on the phases of the cell cycle, such as G1, S, G2, or M, or its potential to induce cell cycle arrest in any cell line.
Measurement of Cellular Proliferation and Viability
Information is lacking on whether this compound affects the proliferation rates or viability of cells, which would typically be measured using assays like MTT, XTT, or direct cell counting.
Induction and Quantification of Programmed Cell Death Pathways
There are no accessible reports on the ability of this compound to induce apoptosis or other forms of programmed cell death. Therefore, data on the activation of caspases, changes in mitochondrial membrane potential, or Annexin V staining in response to this compound are unavailable.
Analysis of Cellular Morphology and Phenotypic Alterations
No literature exists that describes any morphological or phenotypic changes in cells upon treatment with this compound. Such studies would typically involve microscopic analysis to observe alterations in cell shape, size, or intracellular structures.
Quantitative Biochemical Assays for Enzyme Kinetics and Binding
Similarly, the biochemical profile of this compound remains uncharacterized in publicly accessible sources.
Direct Enzyme Activity Assays (e.g., Radiometric, Fluorescence-Based)
No data from direct enzyme activity assays, whether radiometric or fluorescence-based, have been published that would define the enzyme kinetics or binding affinity of this compound with any specific protein target.
Ligand Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
A thorough review of scientific databases and publications yielded no specific studies detailing the use of ligand binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction of this compound with its putative targets. These techniques are fundamental in drug discovery for determining the binding affinity, kinetics, and thermodynamics of a compound to its protein target. The absence of such data for this compound hinders a deeper understanding of its precise mechanism of action at the molecular level.
Molecular Profiling Techniques
Comprehensive molecular profiling is crucial for elucidating the broader biological effects of a chemical compound. However, for this compound, there is a notable lack of research in this area.
No published studies were identified that have performed global gene expression analysis, or transcriptomics, following treatment with this compound. Such analyses would provide critical insights into the downstream cellular pathways modulated by this CDK inhibitor.
Similarly, there is no available literature on the proteomic effects of this compound. Proteomic studies would be invaluable in identifying changes in protein expression and post-translational modifications, offering a more direct view of the compound's functional impact within the cell.
The metabolic consequences of cellular exposure to this compound remain uncharacterized. Metabolomic studies are essential for understanding how a compound alters cellular metabolism, which can have significant implications for its therapeutic potential and potential side effects.
Use of Primary Cell Cultures and Organotypic Slice Cultures
While this compound is mentioned in patents within broader lists of chemical compounds, specific research detailing its effects in primary cell cultures or more complex ex vivo models like organotypic slice cultures is not publicly available. These models offer a more physiologically relevant context to study a compound's efficacy and toxicity compared to immortalized cell lines.
Genetic Manipulation Strategies for Target Validation (e.g., siRNA, CRISPR/Cas9)
Target validation is a critical step in drug development. However, there are no reports of studies utilizing genetic manipulation techniques such as RNA interference (siRNA) or CRISPR/Cas9 to validate the specific CDK targets of this compound. Such experiments would definitively link the compound's observed phenotype to the inhibition of its intended molecular target.
Based on a comprehensive search of publicly available scientific literature, there is no information regarding in vivo animal studies conducted on the chemical compound this compound. Consequently, it is not possible to provide an article that adheres to the requested detailed outline on the "Rigorous Preclinical Investigation of this compound in In Vivo Animal Models."
The specified sections and subsections, including:
Rigorous Preclinical Investigation of Cgp 79807 in in Vivo Animal Models
Evaluation of Systemic Pharmacodynamics and Target Engagement in Tissues
Immunohistochemical and Immunofluorescence Analysis of Target Modulation
cannot be addressed due to the absence of any research data on CGP-79807 in these contexts. The creation of data tables and detailed research findings is therefore also not feasible.
It is recommended to consult proprietary research databases or internal documentation from chemical suppliers or research institutions that may have synthesized or studied this compound for any unpublished preclinical data. However, based on accessible information, no scientific articles detailing the preclinical in vivo investigation of this compound are available.
Assessment of Cellular and Molecular Responses in Animal Tissues
The evaluation of how a compound affects tissues at the cellular and molecular level is a cornerstone of preclinical research. This process typically involves the following analyses, for which no specific data on this compound could be found.
Histopathological Examination and Quantitative Morphometry
Histopathological examination involves the microscopic study of tissue to observe the effects of a compound on cell structure and organization. This is often followed by quantitative morphometry, which provides numerical data on these changes. Such studies would reveal any potential tissue damage, inflammation, or other cellular alterations induced by this compound. The absence of published research in this area means that the microscopic effects of this compound on various animal tissues remain uncharacterized.
Gene and Protein Expression Profiling from Biopsied Tissues
To understand the molecular mechanisms of a compound, researchers analyze its impact on gene and protein expression in affected tissues. Techniques like transcriptomics (for genes) and proteomics (for proteins) can identify specific biological pathways that are activated or inhibited. This information is crucial for understanding a compound's mode of action and potential therapeutic effects or toxicities. Without such data for this compound, its molecular targets and the cellular responses it elicits in a living organism are unknown.
Correlating In Vivo Findings with In Vitro Mechanistic Data
A critical step in drug development is to establish a clear link between the effects observed in laboratory cell cultures (in vitro) and those seen in whole animal models (in vivo). This correlation helps to validate the initial hypotheses about how a compound works and provides confidence in its potential for further development. The lack of in vivo data for this compound prevents any such correlation with any existing in vitro studies that may have been conducted.
Future Directions and Emerging Frontiers in Cgp 79807 Research
Exploration of Synergistic Interactions with Other Small Molecules or Modalities
A key area of future research involves investigating the potential for CGP-79807 to exhibit synergistic interactions when combined with other small molecules or therapeutic modalities. Synergistic drug interactions are common and can enhance targeted efficacy while potentially minimizing the required dosage of individual agents and reducing unintended side effects. nih.gov Research in other areas, such as acute myeloid leukemia, has shown that synergistic and antagonistic drug interactions are prevalent, highlighting the importance of systematically surveying these combinations. nih.gov Exploring combinations of this compound with existing or novel compounds could reveal enhanced biological effects or the ability to overcome potential resistance mechanisms.
Design of Next-Generation Analogues with Improved Target Selectivity or Potency
The design and synthesis of next-generation analogues of this compound represent a significant frontier. This involves modifying the chemical structure of this compound to potentially improve its affinity and selectivity for specific biological targets, enhance its potency, or optimize its pharmacokinetic properties. wiley.comdesigninganalogchips.comamazon.com The complex structure of this compound, with its benzonitrile (B105546) and purine (B94841) components, offers multiple points for chemical modification. ontosight.ai Developing analogues with improved target selectivity is crucial for reducing off-target effects and enhancing the precision of its biological activity. google.com.pg Medicinal chemistry capabilities are essential in this endeavor to create compounds with desired characteristics. researchgate.net
Application in Novel Biological Contexts Beyond Current Research Areas
Future research aims to explore the application of this compound in biological contexts beyond those currently under investigation. Given its purine-containing structure, which hints at interactions with nucleic acid metabolism or purine-related signaling, this compound might have relevance in a variety of cellular processes and pathways. ontosight.ai Identifying novel biological targets or pathways modulated by this compound could open up new avenues for its application. This could involve screening in different cell lines, disease models, or biological systems to uncover previously unrecognized activities.
Integration with Systems Biology and Artificial Intelligence for Predictive Modeling
Integrating research on this compound with systems biology and artificial intelligence (AI) approaches is an emerging frontier. Systems biology provides a framework for understanding complex biological systems by integrating data from various levels, such as genomics, proteomics, and metabolomics. nitc.ac.inliverpool.ac.ukiu.edu AI and machine learning techniques can analyze large biological datasets to identify patterns, predict compound behavior, and model biological interactions. nitc.ac.iniu.edutaylorfrancis.com Applying these computational methods to this compound research could enable predictive modeling of its effects in complex biological networks, identify potential off-targets, and guide the design of more effective analogues or combination therapies. iu.edutaylorfrancis.com This interdisciplinary approach can accelerate the understanding of this compound's mechanism of action and potential applications.
Addressing Challenges in Specificity and Off-Target Effects in Complex Biological Systems
A critical challenge in the development of any biologically active compound is ensuring specificity and minimizing off-target effects, particularly in complex biological systems. Future research on this compound needs to address these challenges rigorously. This involves conducting detailed studies to identify all potential binding partners and pathways affected by this compound, beyond its intended targets. Advanced experimental techniques and computational methods can be employed to map the compound's interactions within a cellular or organismal context. Understanding and mitigating off-target effects are essential for establishing the safety and efficacy of this compound for any potential application.
Development of Advanced Methodologies for In Vivo Mechanistic Investigations
Further progress in understanding this compound requires the development and application of advanced methodologies for in vivo mechanistic investigations. While in vitro studies provide valuable insights, understanding the compound's behavior, distribution, metabolism, and effects within a living organism is crucial. nih.govnih.gov This includes developing sensitive detection methods for this compound and its metabolites in biological matrices, utilizing advanced imaging techniques to track its distribution, and employing sophisticated genetic and molecular tools to probe its mechanism of action in vivo. researchgate.net Such studies are vital for translating findings from in vitro experiments to a physiological context and for assessing the compound's potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
